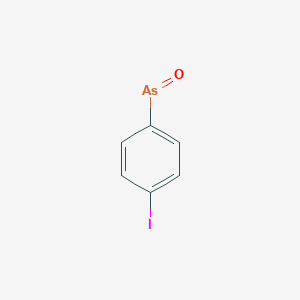
4-Iodophenylarsine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodophenylarsine oxide (IPA) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
Aplicaciones Científicas De Investigación
4-Iodophenylarsine oxide has been widely used in scientific research to study the role of PTPs in various cellular processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, TC-PTP, and SHP-2. 4-Iodophenylarsine oxide has been used to investigate the effects of PTP inhibition on insulin signaling, immune cell function, and cancer cell proliferation.
Mecanismo De Acción
4-Iodophenylarsine oxide inhibits PTP activity by forming a stable complex with the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to an increase in phosphorylation levels of downstream signaling molecules. This results in a modulation of cellular signaling pathways, leading to changes in cellular behavior.
Efectos Bioquímicos Y Fisiológicos
4-Iodophenylarsine oxide has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance insulin signaling in adipocytes, leading to increased glucose uptake. 4-Iodophenylarsine oxide has also been shown to enhance T-cell activation and cytokine production, suggesting a potential role in immune cell function. Additionally, 4-Iodophenylarsine oxide has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Iodophenylarsine oxide in lab experiments is its potency and specificity for PTP inhibition. This allows for precise modulation of cellular signaling pathways. However, 4-Iodophenylarsine oxide can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for 4-Iodophenylarsine oxide research. One area of interest is the development of more potent and selective PTP inhibitors. Additionally, 4-Iodophenylarsine oxide could be used in combination with other drugs to enhance their efficacy in treating diseases such as cancer and diabetes. Further studies are needed to fully understand the physiological effects of 4-Iodophenylarsine oxide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-Iodophenylarsine oxide involves the reaction of 4-iodophenol with arsenic trioxide in the presence of a reducing agent such as sodium borohydride. The resulting product is purified by column chromatography to obtain pure 4-Iodophenylarsine oxide.
Propiedades
Número CAS |
134767-10-5 |
|---|---|
Nombre del producto |
4-Iodophenylarsine oxide |
Fórmula molecular |
C6H6AsIO |
Peso molecular |
293.92 g/mol |
Nombre IUPAC |
1-arsoroso-4-iodobenzene |
InChI |
InChI=1S/C6H4AsIO/c8-6-3-1-5(7-9)2-4-6/h1-4H |
Clave InChI |
ALWRUIQUSPRTAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[As]=O)I |
SMILES canónico |
C1=CC(=CC=C1[As]=O)I |
Otros números CAS |
6333-93-3 |
Sinónimos |
4-(125I)iodophenylarsine oxide 4-iodophenylarsine oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



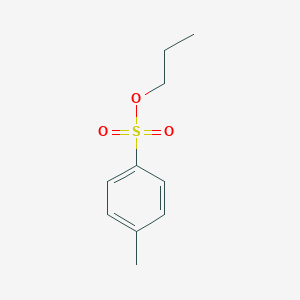
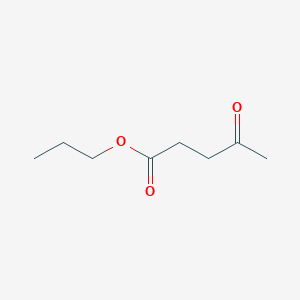
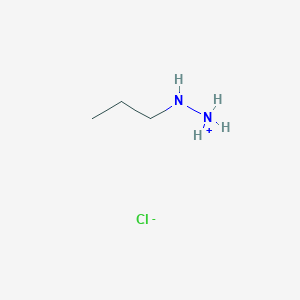
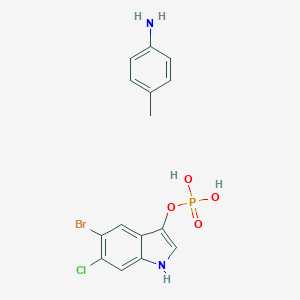
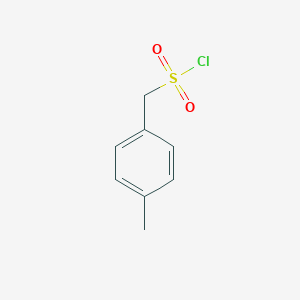
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)
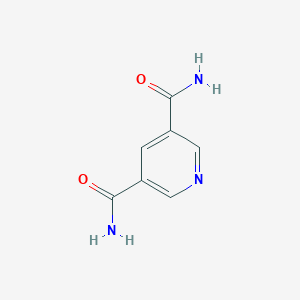
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
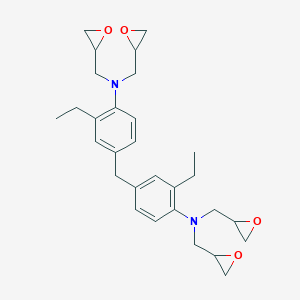
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)